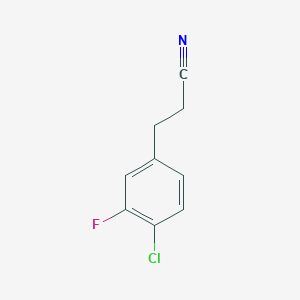
3-(4-Chloro-3-fluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-fluorophenyl)propanenitrile: , also known by its IUPAC name 3-chloro-4-fluorophenylpropanenitrile , is a chemical compound with the molecular formula C₉H₈ClFN₂. Its molecular weight is approximately 198.63 g/mol . This compound belongs to the class of phenylpiperazines and has been identified as a psychoactive drug .
Preparation Methods
The synthetic routes for preparing 3-(4-Chloro-3-fluorophenyl)propanenitrile are not widely documented. industrial production methods may involve the following steps:
Starting Material: The compound can be synthesized from commercially available starting materials.
Halogenation: Introduction of chlorine and fluorine atoms onto the phenyl ring.
Nitrilation: Addition of a cyano group (CN) to the phenyl ring.
Chemical Reactions Analysis
3-(4-Chloro-3-fluorophenyl)propanenitrile can undergo various chemical reactions:
Substitution Reactions: It may participate in nucleophilic substitution reactions.
Reduction: Reduction of the nitrile group to an amine.
Oxidation: Oxidation of the amine group to an imine or other functional groups.
Common reagents and conditions include:
Halogenation: Chlorine and fluorine sources (e.g., Cl₂, F₂).
Nitrilation: Sodium cyanide (NaCN) or other nitrile-forming reagents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).
Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Research on 3-(4-Chloro-3-fluorophenyl)propanenitrile spans various fields:
Medicinal Chemistry: Investigation of potential pharmaceutical applications.
Biological Studies: Understanding its interactions with biological targets.
Industry: Possible use as an intermediate in chemical synthesis.
Mechanism of Action
The exact mechanism by which 3-(4-Chloro-3-fluorophenyl)propanenitrile exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While detailed comparisons are scarce, it’s essential to explore related compounds. One such compound is 3-chloro-4-fluorophenylpiperazine (3,4-CFP), which shares some structural features . further investigation is necessary to highlight the uniqueness of 3-(4-Chloro-3-fluorophenyl)propanenitrile compared to other related molecules.
Remember that research in this field is continually evolving, and new findings may emerge
Properties
Molecular Formula |
C9H7ClFN |
|---|---|
Molecular Weight |
183.61 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7ClFN/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2H2 |
InChI Key |
AFGXEEUWOKOWIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC#N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















